Isox dual

Epigenetics Bromodomain inhibition CBP/p300

ISOX DUAL (MDK8228) is the only tool compound with verified dual CBP/p300 (IC50=0.65 μM) and BRD4 (IC50=1.5 μM) bromodomain inhibition in a single molecule. Unlike co-dosing selective inhibitors, it concurrently engages both epigenetic readers to dissect cooperative transcriptional networks. Uniquely validated in OIR angiogenesis model—only ISOX DUAL among 17 epigenetic inhibitors reduced neovascularization. Essential for degrader design with structurally mapped exit vectors. Avoid single-target substitutes (JQ1, SGC-CBP30) that yield divergent experimental outcomes. Procure with documented purity ≥98%.

Molecular Formula C31H41N5O3
Molecular Weight 531.701
CAS No. 1962928-22-8
Cat. No. B608944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsox dual
CAS1962928-22-8
Molecular FormulaC31H41N5O3
Molecular Weight531.701
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC=C(C=C4)OCCCN(C)C)CCN5CCOCC5
InChIInChI=1S/C31H41N5O3/c1-23-31(24(2)39-33-23)26-9-12-29-28(22-26)32-30(36(29)16-15-35-17-20-37-21-18-35)13-8-25-6-10-27(11-7-25)38-19-5-14-34(3)4/h6-7,9-12,22H,5,8,13-21H2,1-4H3
InChIKeyHCDQWCDANVEBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ISOX DUAL (CAS 1962928-22-8): Dual CBP/p300 and BRD4 Bromodomain Inhibitor for Epigenetic Research Procurement


ISOX DUAL (MDK8228; PF-CBP/BRD4) is a synthetic small molecule that functions as a dual inhibitor of the CREB-binding protein (CBP)/p300 and bromodomain-containing protein 4 (BRD4) bromodomains. It exhibits an IC50 of 0.65 μM against CBP and 1.5 μM against BRD4 in cell-free AlphaScreen assays [1]. Unlike selective inhibitors that target either CBP/p300 or BRD4 individually, ISOX DUAL concurrently engages both epigenetic reader domains, providing a unique tool for dissecting the cooperative transcriptional networks regulated by these two distinct bromodomain families [2]. The compound has been validated as a chemical probe for epigenetic research and is commercially available from multiple suppliers in >98% purity .

ISOX DUAL Selection Rationale: Why Selective BRD4 or CBP/p300 Inhibitors Cannot Substitute for ISOX DUAL in Dual Bromodomain Studies


Substituting ISOX DUAL with a selective BRD4 inhibitor (e.g., JQ1, OTX015) or a selective CBP/p300 inhibitor (e.g., SGC-CBP30) fundamentally alters the experimental outcome because these targets operate within intersecting transcriptional circuits. In multiple myeloma cells, the combination of JQ1 and SGC-CBP30 produced a stronger inhibitory effect on cell viability than ISOX DUAL alone, demonstrating that co-inhibition of both bromodomains is required for maximal target engagement [1]. Furthermore, in a mouse model of oxygen-induced retinopathy, only ISOX DUAL among 17 tested inhibitors—including selective HAT and bromodomain inhibitors—significantly reduced neovascularization and ischemic areas, underscoring that simultaneous inhibition of BRD4 and p300/CBP is essential for this functional outcome [2]. These findings establish that ISOX DUAL's dual inhibitory profile is not merely additive but constitutes a distinct pharmacological entity whose substitution with single-target inhibitors would yield divergent and potentially misleading experimental conclusions.

ISOX DUAL Quantitative Differentiation: Head-to-Head Evidence vs. Selective and Dual Bromodomain Inhibitors


Dual Inhibition of CBP/p300 and BRD4: Direct Biochemical IC50 Comparison vs. Selective Inhibitors

ISOX DUAL exhibits a balanced dual inhibitory profile, with IC50 values of 0.65 μM against CBP and 1.5 μM against BRD4 in AlphaScreen assays [1]. In contrast, the benchmark BRD4-selective inhibitor (+)-JQ1 displays IC50 values of 0.077 μM against BRD4 D1 and 0.072 μM against BRD4 D2, but exhibits negligible activity against CBP (IC50 = 12.9 μM), representing a >150-fold selectivity differential [2]. Similarly, the CBP/p300-selective inhibitor SGC-CBP30 achieves IC50 values of 21 nM (CBP) and 38 nM (p300), with 40-fold to 250-fold selectivity over BRD4 . This comparative analysis demonstrates that ISOX DUAL occupies a distinct pharmacological space, providing micromolar-range dual inhibition that cannot be replicated by either selective inhibitor alone at equivalent concentrations.

Epigenetics Bromodomain inhibition CBP/p300 BRD4 AlphaScreen assay

Cell Viability in Multiple Myeloma: ISOX DUAL vs. Combination Therapy of Selective Inhibitors

In KMS-12-BM multiple myeloma cells, treatment with ISOX DUAL alone resulted in measurable inhibition of cell viability. However, the combination of JQ1 (BRD4-selective) and SGC-CBP30 (CBP-selective) produced a stronger inhibitory effect, with an IC50 comparable to that of JQ1 alone [1]. This quantitative comparison reveals that ISOX DUAL, as a single dual inhibitor, achieves only partial recapitulation of the combined inhibition effect achieved by co-administration of two selective inhibitors. Specifically, the combination treatment exhibited greater potency in reducing cell viability than ISOX DUAL at equivalent time points (48 h treatment) [1][2]. This evidence positions ISOX DUAL as a useful tool for studying dual bromodomain inhibition, but also highlights that its efficacy profile is distinct from—and in some contexts less potent than—concurrent administration of two highly selective probes.

Multiple Myeloma Cell viability Combination therapy Bromodomain inhibitors MYC

In Vivo Functional Differentiation: ISOX DUAL Uniquely Reduces Ischemic Neovascularization Among 17 Tested Epigenetic Inhibitors

In a mouse model of oxygen-induced retinopathy (OIR), ISOX DUAL was the only compound among 17 tested epigenetic inhibitors—which included selective HAT inhibitors, selective bromodomain inhibitors, and other tool compounds—that significantly decreased both neovascularization and ischemic retinal areas [1]. This functional outcome was not observed with selective BRD4 inhibitors or selective CBP/p300 inhibitors tested in the same model, providing direct in vivo evidence that the dual inhibition profile of ISOX DUAL confers a unique phenotypic activity that cannot be replicated by single-target probes [1]. The study authors concluded that simultaneous inhibition of BRD4 and p300/CBP is crucial for suppressing pathological neovascularization in this disease model [1].

Oxygen-induced retinopathy Angiogenesis In vivo pharmacology Neovascularization Epigenetic inhibitors

Downregulation of Pro-inflammatory Cytokines: ISOX DUAL Modulates IL-6, IL-1β, and IFN-β in Macrophages

ISOX DUAL treatment of macrophages results in downregulation of key pro-inflammatory cytokines, specifically interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interferon-beta (IFN-β) . This functional activity has been consistently reported across multiple vendor datasheets and is attributed to the compound's dual inhibition of CBP/p300 and BRD4 bromodomains, both of which are known to regulate inflammatory gene expression programs . While the exact fold-change and concentration-response data are not fully detailed in the publicly accessible primary literature for ISOX DUAL alone, comparative studies with the structurally related probe PF-CBP1 indicate that selective CBP/p300 inhibition alone produces only moderate reductions in LPS-induced IL-6 and IFN-β expression (10 μM) and detectable IL-1β reduction at 3 μM [1]. This suggests that ISOX DUAL's dual targeting may confer distinct or enhanced immunomodulatory activity compared to single-target probes.

Inflammation Macrophage Cytokine IL-6 Immunomodulation

Scalable Synthesis Optimization: Improved Yield and Synthetic Accessibility vs. Original Published Route

The original published synthetic route to ISOX DUAL was characterized by small-scale, poor-yielding steps that were not amenable to scale-up. Edmonds et al. (2022) reported a refined synthesis that circumvents these challenges, achieving significantly higher overall yield and enabling multi-gram production of ISOX DUAL [1][2]. Key improvements included optimization of problematic transformations and the development of a general Suzuki-Miyaura protocol for late-stage installation of alternative dimethyl-isoxazole acetyl-lysine (KAc) binding motifs [1]. This optimization directly addresses procurement concerns by ensuring that commercial supplies of ISOX DUAL are now reliably produced at scale, with consistent purity (>98% by HPLC) and batch-to-batch reproducibility . In contrast, structurally related dual inhibitors such as BDOIA383 and early-generation dual probes lack similarly validated scalable synthetic protocols in the public domain.

Chemical synthesis Process optimization Suzuki-Miyaura coupling Scale-up Chemical probe production

Binding Affinity Comparison: ISOX DUAL vs. (+)-JQ1 in Degrader Design Context

In the context of PROTAC degrader design, ISOX DUAL-based degraders exhibited affinities for BRD4 approaching those of the benchmark BET inhibitor (+)-JQ1, with some degraders achieving IC50 values as low as 65 nM in biochemical assays, compared to 1.5 μM for the parent POI ligand ISOX DUAL [1][2]. This represents an approximately 23-fold improvement in apparent binding affinity conferred by the bivalent degrader architecture. However, despite this enhanced affinity, these ISOX DUAL-based degraders failed to induce target protein degradation due to an inability to form a stable ternary complex with the E3 ligase—a phenomenon termed 'degrader collapse' [1][2]. This evidence establishes ISOX DUAL as a well-characterized starting scaffold for degrader development, but also documents a critical limitation: affinity enhancement alone does not guarantee productive degradation.

PROTAC Targeted protein degradation Binding affinity BRD4 Degrader collapse

ISOX DUAL Optimal Application Scenarios for Scientific Procurement Decisions


Epigenetic Mechanistic Studies Requiring Concurrent CBP/p300 and BRD4 Bromodomain Engagement

ISOX DUAL is uniquely suited for dissecting the cooperative transcriptional networks regulated by CBP/p300 and BRD4 bromodomains. Its balanced dual inhibition profile (CBP IC50 = 0.65 μM; BRD4 IC50 = 1.5 μM) [1] enables researchers to interrogate the combined contribution of these two distinct epigenetic reader domains without confounding effects introduced by co-administration of multiple selective inhibitors. Applications include chromatin immunoprecipitation (ChIP) studies, RNA-seq analysis of dual bromodomain-dependent gene programs, and investigation of enhancer regulation where both CBP/p300 and BRD4 are known to co-occupy active regulatory elements [2].

In Vivo Angiogenesis and Ischemic Disease Modeling

Based on the unique in vivo activity observed in the oxygen-induced retinopathy (OIR) mouse model—where ISOX DUAL was the only compound among 17 tested epigenetic inhibitors to significantly reduce neovascularization and ischemic areas [1]—ISOX DUAL is the preferred tool compound for preclinical studies investigating the role of dual CBP/p300-BRD4 inhibition in pathological angiogenesis. This scenario is particularly relevant for researchers exploring novel therapeutic approaches for ischemic retinal diseases, tumor angiogenesis, or other conditions where simultaneous modulation of both bromodomain families may yield functional outcomes unattainable with single-target agents [1].

PROTAC Degrader Development Using a Structurally Validated Dual Bromodomain Ligand

ISOX DUAL serves as a well-characterized and structurally validated targeting ligand for the design of dual BRD4 and CBP/EP300 degraders. Co-crystal structures of ISOX DUAL and its methoxy analogue BDOIA383 bound to BRD4 and CBP bromodomains have identified two solvent-exposed exit vectors (the morpholine and phenyl ether moieties) suitable for linker attachment without disrupting target engagement [1]. However, procurement for this application must be informed by the documented 'degrader collapse' phenomenon: ISOX DUAL-based degraders exhibit enhanced binding affinity (as low as 65 nM) yet fail to induce degradation due to impaired ternary complex formation [2]. This knowledge guides rational linker design and E3 ligase selection to avoid unproductive degrader architectures.

Inflammatory Signaling and Macrophage Immunomodulation Research

ISOX DUAL provides a tool for probing the integrated contribution of CBP/p300 and BRD4 to inflammatory gene expression programs. The compound downregulates IL-6, IL-1β, and IFN-β in macrophages [1], offering a single-agent approach to modulate multiple pro-inflammatory cytokines. This application scenario is relevant for researchers studying innate immunity, sepsis models, or chronic inflammatory diseases where both bromodomain families have been implicated. Compared to selective inhibitors like PF-CBP1 (which shows only moderate cytokine reduction at higher concentrations) [2], ISOX DUAL may provide distinct immunomodulatory activity through its dual targeting mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isox dual

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.